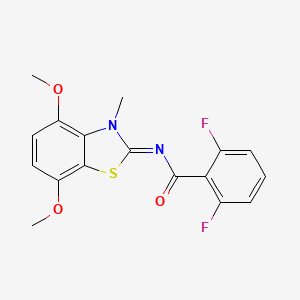

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular formula of 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is C11H11FN2OS. Its molecular weight is 238.28. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The synthesis of quinazolin-4(1H)-ones has been reported via amination and annulation of amidines and benzamides . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Wissenschaftliche Forschungsanwendungen

AMPA Receptor Antagonists

A series of compounds, including those structurally similar to 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one, have been prepared to explore their role as AMPA receptor antagonists. These compounds were used to understand the structure-activity relationship for AMPA receptor inhibition, identifying new antagonists with varying potencies (Chenard et al., 2001).

Antibacterial Evaluation and Structural Analysis

Efficient synthesis routes have been developed for novel derivatives, which were tested against bacterial strains. The studies include Raman analysis, crystal structure, and Hirshfeld Surface analysis to understand the compound's properties and interactions, providing insights into their potential antibacterial applications (Geesi et al., 2020).

Anti-inflammatory Activity

Research into fluorine-substituted benzo[h]quinazolin-2-amine derivatives has shown potential for anti-inflammatory applications. These studies involve understanding the molecular structure, hydrogen bonding, and π-π interactions, along with evaluating the compounds' solubility and anti-inflammatory effects (Sun et al., 2019).

Antifungal Activity

The synthesis and evaluation of novel s-substituted 6-fluoro-quinazoline derivatives have shown significant antifungal activities. These compounds' structures were confirmed through various analytical methods, and their effects on fungal growth and cell membrane permeability were studied (Xu et al., 2007).

Antimicrobial and Antiviral Activities

Several studies have synthesized and evaluated the antimicrobial and antiviral activities of quinazolinone derivatives. These include the synthesis of fluorine-containing derivatives with potential as antimicrobial agents and their evaluation against various bacterial and fungal strains. Additionally, some derivatives have been studied for their antiviral activities against respiratory and biodefense viruses, highlighting the broad spectrum of potential applications for these compounds (Desai et al., 2013, Selvam et al., 2007).

Structural and Synthetic Approaches

Research has also focused on the synthesis, characterization, and the development of new synthetic approaches for fluorinated quinazolin-4-ones. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Layeva et al., 2007, Iqbal et al., 2019).

Eigenschaften

IUPAC Name |

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZDUGUYSYIQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dipropylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751740.png)

![N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2751744.png)

![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)

![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)